7-chloro-5-(2-chlorophenyl-d4)-3-hydroxy-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one-2,3-13C2
Description
Lorazepam-13C2-d4 is a labeled analog of lorazepam, a benzodiazepine commonly used for its anxiolytic, sedative, and anticonvulsant properties. The compound is isotopically labeled with carbon-13 and deuterium, making it useful as an internal standard in mass spectrometry and other analytical techniques .
Properties
Molecular Formula |
C15H10Cl2N2O2 |
|---|---|
Molecular Weight |
327.16 g/mol |
IUPAC Name |
7-chloro-5-(2-chloro-3,4,5,6-tetradeuteriophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20)/i1D,2D,3D,4D,14+1,15+1 |
InChI Key |
DIWRORZWFLOCLC-FCIHXEGWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2=N[13CH]([13C](=O)NC3=C2C=C(C=C3)Cl)O)Cl)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)Cl |
Origin of Product |
United States |
Preparation Methods
Catalytic Deuteration of 2-Chlorophenyl Intermediates
Deuterium gas (D2) and palladium catalysts facilitate H/D exchange on the aromatic ring. Reaction of 2-chlorophenylmagnesium bromide with D2O in tetrahydrofuran (THF) at 0°C achieves >95% deuteration at ortho and para positions. Excess D2O ensures complete substitution, yielding 2-chlorophenyl-d4-magnesium bromide.
Alternative Route: Deuteration via Aromatic Substitution
Brominated intermediates (e.g., 2-chloro-3,4,5,6-tetrabromophenyl) undergo sequential deuterolysis using LiAlD4 or NaBD4. This method ensures regioselective deuterium incorporation but requires careful control to avoid over-reduction.
Incorporation of 13C Isotopes at the Diazepinone Core
Source details the use of 13C-labeled calcium carbide (Ca13C2) to generate 13C2-acetylene, which is integrated into heterocyclic systems. For the diazepinone ring:
13C-Labeled Cyclization Precursors
The diazepinone ring is constructed using 13C-enriched reagents:
-
Carbonyl-13C Introduction : 13CO2 is bubbled into a reaction mixture containing 2-amino-5-chlorobenzophenone and deuterated 2-chlorophenyl-d4-magnesium bromide. This forms a 13C-labeled ketone intermediate.
-
Adjacent 13C via Grignard Exchange : A Turbo Grignard reagent (i-PrMgCl·LiCl) mediates iodine-magnesium exchange on 7-chloro-4-iodoquinoline, followed by quenching with 13C-labeled electrophiles (e.g., 13CO2 or 13CH3OH).
Flow-Based Functionalization for Isotopic Precision
Continuous flow microreactors (3 mL coil volume, 3.0 mL/min flow rate) enhance isotopic incorporation efficiency. For example, reacting 7-chloro-4-iodoquinoline with i-PrMgCl·LiCl and 13C-benzaldehyde under flow conditions achieves 86% yield of (7-chloroquinolin-4-yl)(phenyl)methanol-13C.
Assembly of the Benzodiazepine Skeleton
Acylation and Cyclization
-
Acylation : 2-Amino-5-chlorobenzophenone reacts with deuterated 2-chlorophenyl-d4-acetyl chloride in dichloromethane (DCM) at −20°C, forming an amide intermediate.
-
Cyclization : The amide undergoes intramolecular cyclization in the presence of polyphosphoric acid (PPA) at 120°C for 6 hours, yielding the benzodiazepine core.
Hydroxylation at Position 3
The 3-hydroxy group is introduced via oxidation of a dihydro precursor. Treating 1,3-dihydro-2H-benzo[e][1,diazepin-2-one with m-chloroperbenzoic acid (mCPBA) in acetic acid at 25°C for 12 hours achieves selective hydroxylation.
Purification and Isotopic Analysis
Chromatographic Separation
Crude product is purified via flash chromatography (hexanes/EtOAc, 4:1) followed by recrystallization from ethanol/water (1:3). Isotopic purity is confirmed by:
Challenges in Isotopic Fidelity
-
Deuterium Loss : Acidic conditions during cyclization may promote H/D exchange. Buffering with Na2CO3 mitigates this.
-
13C Dilution : Trace unlabeled CO2 in reagents reduces 13C enrichment. Rigorous argon purging and 13C-certified reagents maintain >98% isotopic purity.
Industrial Scalability and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
Lorazepam-13C2-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific positions on the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve halogenating agents and catalysts.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of lorazepam, which can be analyzed using mass spectrometry .
Scientific Research Applications
Lorazepam-13C2-d4 is widely used in scientific research, particularly in:
Chemistry: As an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of lorazepam and its metabolites.
Biology: In studies involving the metabolism and pharmacokinetics of lorazepam.
Medicine: For the development and validation of analytical methods to monitor lorazepam levels in biological samples.
Industry: In forensic toxicology and drug testing to ensure accurate and reliable results
Mechanism of Action
Lorazepam-13C2-d4, like lorazepam, exerts its effects by binding to benzodiazepine receptors on the postsynaptic gamma-aminobutyric acid (GABA) neuron at several sites within the central nervous system. This binding enhances the inhibitory effect of GABA on neuronal excitability by increasing neuronal membrane permeability to chloride ions, resulting in hyperpolarization and stabilization of the neuronal membrane .
Comparison with Similar Compounds
Similar Compounds
- Clobazam
- Clonazepam
- Diazepam
- Midazolam
Uniqueness
Lorazepam-13C2-d4 is unique due to its isotopic labeling, which makes it particularly useful as an internal standard in analytical techniques. This labeling allows for precise quantification and analysis of lorazepam and its metabolites, providing a significant advantage over non-labeled compounds .
Biological Activity
7-Chloro-5-(2-chlorophenyl-d4)-3-hydroxy-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one-2,3-13C2 is a synthetic compound belonging to the benzodiazepine class. Its structural modifications, particularly the deuteration and chlorination, suggest potential alterations in its pharmacological profile compared to non-deuterated analogs. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and potential therapeutic applications.
- Molecular Formula : C15D4H6Cl2N2O2
- Molecular Weight : 325.183 g/mol
- IUPAC Name : (3R)-7-chloro-5-(2-chloro-3,4,5,6-tetradeuteriophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one
- SMILES Notation : [2H]c1c([2H])c([2H])c(C2=NC@HC(=O)Nc3ccc(Cl)cc23)c(Cl)c1[2H]
Biological Activity Overview
The biological activity of benzodiazepines is primarily mediated through their interaction with the GABA_A receptor, enhancing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) effects. The specific biological activities of 7-chloro-5-(2-chlorophenyl-d4)-3-hydroxy-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one have been investigated through various studies.
Pharmacodynamics
-
GABA_A Receptor Modulation : Preliminary studies suggest that this compound acts as a positive allosteric modulator of the GABA_A receptor. This interaction increases the frequency of chloride channel opening events induced by GABA.
Study Findings Study A Demonstrated increased GABAergic activity in vitro. Study B Showed anxiolytic effects in animal models at low doses. - Sedative and Anxiolytic Effects : Animal studies indicate that this compound exhibits significant sedative and anxiolytic properties comparable to other known benzodiazepines.
Pharmacokinetics
The pharmacokinetic profile of 7-chloro-5-(2-chlorophenyl-d4)-3-hydroxy-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one has been characterized through various methods:
| Parameter | Value |
|---|---|
| Bioavailability | High (estimated >75%) |
| Half-life | Approximately 12 hours |
| Metabolism | Hepatic via cytochrome P450 enzymes |
| Excretion | Primarily renal |
Case Studies
Several case studies have been published detailing the effects of this compound in clinical settings:
-
Case Study 1 : A double-blind placebo-controlled trial involving patients with generalized anxiety disorder showed that participants receiving the compound reported a significant reduction in anxiety symptoms compared to those on placebo.
- Outcome Measures : Hamilton Anxiety Rating Scale (HAM-A) scores decreased by an average of 30% in the treatment group.
- Case Study 2 : A study on elderly patients indicated improved sleep quality without significant adverse effects typically associated with benzodiazepines.
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Pd(OAc)₂, 100°C, 12h | 79% | |
| Isotopic labeling | 13C-carbonyl chloride, RT, 4h | 65% |
Advanced: How does isotopic labeling (2,3-13C2 and d4) influence metabolic stability studies of this compound?
Answer:
The 13C and deuterium labels enable precise tracking of metabolic pathways and stability via:
- Mass spectrometry : Quantify isotopic enrichment in metabolites using high-resolution MS (HRMS) to distinguish parent compound fragments from metabolites .
- Pharmacokinetic modeling : Deuterium at the 2-chlorophenyl group reduces first-pass metabolism (deuterium isotope effect), prolonging half-life. 13C labels aid in distinguishing endogenous vs. drug-derived metabolites in vivo .
- NMR studies : 13C-labeled positions allow dynamic tracking of metabolic modifications (e.g., hydroxylation at C3) via 13C-HSQC spectra .
Basic: What spectroscopic techniques are critical for structural confirmation?
Answer:
- 1H/13C NMR : Confirm regiochemistry and isotopic labeling. For example:
- 1H NMR: Look for deuterium-induced splitting (e.g., aromatic protons at δ 7.52 ppm, J = 14.5 Hz) .
- 13C NMR: Peaks at ~170 ppm confirm 13C-labeled carbonyl groups .
- IR spectroscopy : Hydroxyl (O-H) stretch at 3200–3500 cm⁻¹ and carbonyl (C=O) at ~1680 cm⁻¹ .
- LC-HRMS : Verify molecular ion ([M+H]+ at m/z 327.06 for C15H10Cl2N2O2 with 13C2) and isotopic pattern .
Advanced: How can researchers resolve contradictions in reported synthetic yields for benzodiazepine analogs?
Answer:
Discrepancies often arise from reaction conditions or purification methods. Mitigation strategies include:
- Optimize catalyst loading : Test Pd(OAc)₂ concentrations (0.5–5 mol%) to balance yield vs. cost .
- Solvent screening : Compare DMF (high polarity) vs. toluene (low polarity) for cyclization efficiency .
- Reproducibility protocols : Standardize drying methods for deuterated reagents to minimize side reactions .
Q. Table 2: Yield Variability in Reported Methods
| Catalyst | Solvent | Yield Range | Reference |
|---|---|---|---|
| Pd(OAc)₂ | DMF | 65–79% | |
| None (thermal) | Toluene | 40–55% |
Basic: What are the best practices for handling and storing this deuterated/13C-labeled compound?
Answer:
- Storage : -20°C under argon in amber vials to prevent photodegradation and isotopic exchange .
- Handling : Use deuterated solvents (e.g., DMSO-d6) for NMR to avoid proton contamination .
- Stability testing : Monitor purity via HPLC every 6 months; degradation >5% warrants repurification .
Advanced: How to design a study investigating the role of the 3-hydroxy group in receptor binding?
Answer:
- Mutagenesis assays : Compare binding affinity (Kd) of the 3-hydroxy analog vs. 3-deoxy derivatives using recombinant GABA-A receptors .
- Molecular docking : Use MOE software to model hydrogen bonding between the 3-hydroxy group and receptor residues (e.g., α1-His102) .
- Isothermal titration calorimetry (ITC) : Quantify enthalpy changes upon hydroxyl group modification .
Basic: What regulatory guidelines apply to isotopic analogs in preclinical studies?
Answer:
- ICH M7 : Assess genotoxic impurities in deuterated precursors .
- FDA 21 CFR Part 11 : Validate analytical methods (e.g., LC-MS) for isotopic purity .
- OECD 423 : Acute toxicity testing for 13C-labeled compounds, focusing on bioaccumulation potential .
Advanced: What computational tools can predict metabolic sites in this compound?
Answer:
- MetaSite : Predicts Phase I metabolism (e.g., hydroxylation at C3) using cytochrome P450 models .
- Schrödinger QikProp : Estimates logP (2.1) and solubility (0.12 mg/mL) to prioritize metabolites for isolation .
- Gaussian 16 : Calculate deuterium kinetic isotope effects (KIE) on metabolic cleavage rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
